(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

Drug Design Molecular Recognition Pharmacophore Modeling

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid (CAS 915919-78-7) is a pyrazolone acetic acid derivative characterized by a 5-methyl-3-oxo substitution pattern on the central heterocycle and a free acetic acid side chain at the 4-position. This specific substitution pattern distinguishes it from the broader class of pyrazole-4-acetic acids and confers unique electronic, steric, and hydrogen-bonding properties.

Molecular Formula C6H8N2O3
Molecular Weight 156.141
CAS No. 915919-78-7
Cat. No. B2624451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid
CAS915919-78-7
Molecular FormulaC6H8N2O3
Molecular Weight156.141
Structural Identifiers
SMILESCC1=C(C(=O)NN1)CC(=O)O
InChIInChI=1S/C6H8N2O3/c1-3-4(2-5(9)10)6(11)8-7-3/h2H2,1H3,(H,9,10)(H2,7,8,11)
InChIKeyPHEYRMKCBVDPSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid (CAS 915919-78-7): A Specialized Pyrazolone Scaffold for Selective COX-2 Inhibition and Drug Discovery


(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid (CAS 915919-78-7) is a pyrazolone acetic acid derivative characterized by a 5-methyl-3-oxo substitution pattern on the central heterocycle and a free acetic acid side chain at the 4-position. This specific substitution pattern distinguishes it from the broader class of pyrazole-4-acetic acids and confers unique electronic, steric, and hydrogen-bonding properties . The compound serves as a key pharmacophore within the pyrazolone acetic acid class, a group recognized for its potential as selective cyclooxygenase-2 (COX-2) inhibitors and anti-inflammatory agents [1]. Its molecular formula is C₆H₈N₂O₃ with a molecular weight of 156.14 g/mol, and it presents a specific balance of polar (TPSA ~86 Ų) and lipophilic (LogP ~-0.36) character that dictates its molecular recognition profile .

Why (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid Cannot Be Simply Substituted by Other Pyrazole Acetic Acids


The pyrazole-4-acetic acid class exhibits an exceptionally steep structure-activity relationship (SAR), where even minor modifications to the heterocycle's substitution pattern critically alter target selectivity and metabolic stability. For instance, removing the 5-methyl and 3-oxo groups yields the unsubstituted core (2-(1H-pyrazol-4-yl)acetic acid, CAS 934172-55-1), which completely loses the COX-2 selectivity seen in the 5-methyl-3-oxo series [1]. Similarly, esterification of the acetic acid moiety (as in ethyl 2-(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetate, CAS 39225-41-7) masks the key carboxylic acid pharmacophore, resulting in a LogP shift of up to +0.48 units and loss of the requisite hydrogen-bond donor capacity . Adding an N-ethyl substituent (as in 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid) alters the keto-enol tautomeric equilibrium and introduces steric bulk that disrupts the planar binding conformation. These findings underscore that the precise 5-methyl-3-oxo-4-acetic acid arrangement is a non-redundant pharmacophore, and substitution with a seemingly similar pyrazole acetic acid will not reproduce its biological fingerprint [2].

(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid: Quantified Differentiation Against Closest Analogs


Precise Hydrogen Bond Donor/Acceptor Profile Versus Unsubstituted Pyrazole Core

The target compound possesses three hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA), compared to the unsubstituted pyrazole-4-acetic acid core (CAS 934172-55-1) which has only two HBDs and two HBAs . This difference arises from the 5-methyl-3-oxo substitution, which introduces an additional carbonyl oxygen as an HBA and creates a cyclic amide (lactam) N-H as an extra HBD . This distinct H-bond signature directly impacts target engagement, as demonstrated in CRTh2 antagonist SAR studies where the pyrazolone oxygen was essential for low-nanomolar potency [1].

Drug Design Molecular Recognition Pharmacophore Modeling

LogP and TPSA Balancing: Optimal CNS and Oral Bioavailability Profile Versus Ester Analogs

The target compound (CAS 915919-78-7) exhibits a computed LogP of -0.36 and TPSA of 85.95 Ų, placing it comfortably within the optimal drug-like space for oral absorption and CNS penetration (TPSA < 90 Ų, LogP between -1 and 3) . In contrast, its ethyl ester analog (CAS 39225-41-7) shows a LogP of +0.12 and TPSA of ~76 Ų, shifting the lipophilicity profile by +0.48 log units, while the unsubstituted pyrazole core (CAS 934172-55-1) has a LogP of +0.04 and a significantly lower TPSA of 65.98 Ų . The target compound's LogP is uniquely positioned between the more lipophilic ester and the less polar core, offering a superior balance for passive permeability while maintaining aqueous solubility .

ADME Drug-likeness Physicochemical Profiling

Carboxylic Acid Moiety Confers Target-Relevant Acidic Character Versus Ester Prodrugs

The free carboxylic acid of the target compound (CAS 915919-78-7) is essential for mimicking the acidic pharmacophore of non-steroidal anti-inflammatory drugs (NSAIDs) and for ionic interactions with basic residues in the COX-2 active site (Arg120, Tyr355) [1]. The ethyl ester analog (CAS 39225-41-7) masks this acidic group, abolishing the ionic binding interaction; while the ester may serve as a prodrug, hydrolysis to the active acid is required for target engagement, introducing pharmacokinetic variability . Furthermore, the 2-(2-ethyl-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetic acid (N-ethyl analog) introduces an additional lipophilic substituent at N-2, which alters the pKa of the neighboring acidic proton and modifies binding orientation [2].

Pharmacophore Validation Prodrug Design Enzyme Inhibition

Competitive Purity Tiers: 98% Purity (Leyan) vs. Standard 95% (Fluorochem) for Reproducible Screening

The target compound is available at 98% purity from Leyan (Product No. 1784137) , which is a three-percentage-point improvement over the 95% purity specification from Fluorochem (Product Code F309216) . While both purity grades are suitable for most synthetic applications, the 98% grade reduces the potential for confounding impurities in dose-response assays by an estimated 60% (assuming a linear impurity-to-interference relationship). The closely related tautomeric form, (3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid (CAS 845808-92-6), is also available at 97% purity from Leyan , making the 98% grade of CAS 915919-78-7 the highest-purity option among the direct pyrazolone acetic acid series.

Compound Management Assay Reproducibility Procurement

Structural Differentiation from 3,5-Dimethylpyrazole Acetic Acid: Impact on Tautomeric and Conformational Preferences

The target compound (CAS 915919-78-7) features a 5-methyl-3-oxo substitution pattern, which stabilizes a specific keto-enol tautomer where the 3-oxo group participates in resonance with the adjacent nitrogen . By contrast, (3,5-dimethyl-1H-pyrazol-4-yl)acetic acid lacks the 3-oxo group and possesses two methyl substituents, resulting in a fundamentally different tautomeric equilibrium and electronic distribution . This structural difference is reflected in the TPSA values: 85.95 Ų for the target vs. a lower TPSA for the dimethyl analog (estimated ~66-70 Ų, akin to the unsubstituted core), indicating that the 3-oxo group is the dominant contributor to polar surface area . The 5-methyl group further provides a steric handle that can occupy a hydrophobic sub-pocket in target proteins, a feature absent in the unsubstituted core.

Conformational Analysis Tautomerism Structure-Based Design

High-Value Application Scenarios for (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid Based on Differentiated Evidence


Selective COX-2 Inhibitor Lead Optimization and Pharmacophore Validation

The compound's precise 5-methyl-3-oxo-4-acetic acid arrangement matches the validated pharmacophore for selective COX-2 inhibition. In head-to-head comparisons, pyrazolone acetic acid derivatives have demonstrated COX-2 IC50 values in the low micromolar range with measurable selectivity over COX-1 [1]. The free carboxylic acid and specific hydrogen-bonding signature (3 HBD, 5 HBA) enable direct ionic anchoring to the COX-2 active site without the need for ester hydrolysis, making this compound ideal for structure-based drug design (SBDD) campaigns and fragment-based screening . Researchers should prioritize this exact CAS number (915919-78-7) over the ester prodrug or unsubstituted core to ensure that intrinsic binding affinity, not metabolic activation, is being measured.

ADME Profiling and CNS Drug Development

With a TPSA of 85.95 Ų—just below the 90 Ų threshold for CNS penetration—and a slightly negative LogP of -0.36, this compound sits at a physicochemical sweet spot for both oral absorption and potential blood-brain barrier permeability [1]. The TPSA/LogP combination differentiates it from the more lipophilic ethyl ester analog (LogP +0.12) and the polar-deficient unsubstituted core (TPSA 65.98 Ų) . Pharmaceutical development teams evaluating CNS-targeting pyrazole scaffolds should select this compound for parallel artificial membrane permeability assays (PAMPA) and in vivo brain-to-plasma ratio studies, as its properties are predicted to yield superior CNS exposure relative to close analogs.

High-Throughput Screening (HTS) Campaigns Requiring Maximum Assay Reproducibility

The 98% purity grade available from Leyan provides a 3% absolute purity advantage over the 95% Fluorochem grade, translating to a reduction in potential interfering impurity levels [1]. For HTS core facilities and industrial screening groups, this purity differential is material: at a typical screening concentration of 10 µM, a 3% impurity difference represents a 300 nM contaminant concentration that could trigger false positives in sensitive biochemical or cell-based assays. Procurement specifications should stipulate CAS 915919-78-7 at ≥98% purity to maximize data quality and minimize follow-up triage costs.

Agrochemical Lead Discovery Targeting Pyrazolone Herbicide Scaffolds

The pyrazol-4-ylacetic acid chemotype is a known substructure in herbicidal and plant growth regulatory compounds, as documented in Bayer CropScience patents [1]. The target compound's specific substitution pattern—a free acid with a 5-methyl-3-oxo pyrazolone ring—provides a distinct electronic and steric profile for probing plant enzyme targets (e.g., ACCase, ALS). Unlike the ester analogs that require metabolic activation in planta, the free acid form can be directly applied in greenhouse assays to establish intrinsic herbicidal activity. Agrochemical discovery teams should utilize this compound as a key intermediate and screening tool for structure-activity relationship (SAR) expansion around the pyrazolone acetic acid herbicide pharmacophore.

Quote Request

Request a Quote for (5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-YL)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.